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Compound of Interest

Compound Name: (Rac)-SNC80

Cat. No.: B15616815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-SNC80, or (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-

N,N-diethylbenzamide, is a non-peptidic, highly selective delta-opioid receptor (DOR) agonist

that has been instrumental in preclinical pain research for nearly two decades[1]. Its distinct

pharmacological profile reveals potent effects against persistent and inflammatory pain states,

positioning it as a valuable tool for investigating the therapeutic potential of DOR activation.

This guide provides an in-depth overview of its mechanism of action, quantitative efficacy in

various pain models, and the detailed experimental protocols used for its evaluation.

Core Mechanism of Action: Beyond the Delta Opioid
Receptor
Initially characterized as a selective DOR agonist, the mechanism underlying SNC80's

profound antinociceptive effects is now understood to be more complex. While it is a potent

activator of DORs, compelling evidence from in vitro and in vivo studies suggests that its

maximal efficacy is achieved through the selective activation of μ-δ opioid receptor (MOR-

DOR) heteromers[1][2][3].

Studies using knockout mice have demonstrated that the antinociceptive and antihyperalgesic

activity of SNC80 is significantly diminished in animals lacking either the μ-opioid receptor or

the δ-opioid receptor[1]. This indicates that the presence of both receptor protomers is

necessary for the full expression of SNC80's analgesic effects[1]. It is hypothesized that
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SNC80 binds to the δ-protomer of the MOR-DOR heteromeric complex, leading to a unique

signaling cascade that differs from the activation of DOR homomers alone[1].

Downstream of receptor activation, the antinociceptive effects of SNC80 involve multiple

signaling pathways. Peripherally, its action has been linked to the activation of the L-

arginine/nitric oxide/cyclic GMP (NO/cGMP) pathway[4][5]. Furthermore, SNC80-induced

analgesia involves the modulation of ion channels, including the activation of ATP-sensitive

potassium (K-ATP) channels and Ca2+-activated Cl- (CaCC) channels[6][7].
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Caption: SNC80 signaling via the MOR-DOR heteromer and downstream pathways.

Quantitative Data: Antinociceptive and
Antihyperalgesic Efficacy
SNC80 has demonstrated significant efficacy in a variety of preclinical pain models. Its effects

are particularly pronounced in models of inflammatory and persistent pain, often showing

greater potency in reversing hyperalgesia compared to its effect on acute nociceptive

thresholds[8][9][10].

Table 1: Antinociceptive Effects of SNC80 in Acute Pain
Models
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Animal
Model

Pain Assay Route
ED₅₀ /
Effective
Dose

Efficacy
(%MPE)

Reference

Mouse
Tail-Flick

(Thermal)
i.t. 49-53.6 nmol >90% [1]

Rat
Tail-Flick

(Thermal)
i.c.v. ~30 μg

~60% (sub-

maximal)
[9]

Rat

Acetic Acid

Writhing

(Visceral)

s.c.
ED₅₀ < 10

mg/kg

Significant

effect
[10]

Rat

Lactic Acid

Stretching

(Visceral)

i.p. 10 mg/kg

Significant,

dose-

dependent

decrease

[8]

Squirrel

Monkey

Shock

Titration
i.m. 0.1-3.0 mg/kg

No consistent

effect alone
[11]

%MPE = Percentage of Maximum Possible Effect; i.t. = Intrathecal; i.c.v. =

Intracerebroventricular; s.c. = Subcutaneous; i.p. = Intraperitoneal; i.m. = Intramuscular.

Table 2: Antihyperalgesic Effects of SNC80 in
Inflammatory and Other Pain Models
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Animal
Model

Pain Assay Route
ED₅₀ /
Effective
Dose

Efficacy (%
Reversal)

Reference

Rat

CFA-Induced

Thermal

Hyperalgesia

i.c.v. ~10 μg >90% [9]

Rat

Inflammation-

Induced

Thermal

Hypersensitiv

ity

s.c. >10 mg/kg
Limited

efficacy
[10]

Rat

PGE₂-

Induced

Mechanical

Hyperalgesia

i.pl.
20-80 μ

g/paw

Dose-

dependent

reversal

[4][7]

Mouse

NTG-Induced

Mechanical

Hyperalgesia

i.p. 10 mg/kg
Significant

reversal
[12]

Mouse

NTG-Induced

Thermal

Hyperalgesia

i.p. 10 mg/kg
Significant

reversal
[12]

CFA = Complete Freund's Adjuvant; PGE₂ = Prostaglandin E₂; NTG = Nitroglycerin; i.pl. =

Intraplantar.

Experimental Protocols
Accurate assessment of the pharmacological effects of compounds like SNC80 relies on

standardized and well-defined experimental procedures. Below are detailed methodologies for

key assays used to determine its antinociceptive and antihyperalgesic properties.
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Caption: A generalized workflow for in vivo assessment of analgesic compounds.
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Tail-Flick Test (Thermal Nociception)
This assay measures the latency of an animal to withdraw its tail from a noxious thermal

stimulus, reflecting a spinal reflex.

Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the

ventral surface of the tail.

Procedure:

The animal (typically a mouse or rat) is gently restrained, allowing its tail to be positioned

over the heat source.

A baseline latency to tail withdrawal (tail flick) is determined before any treatment. This is

often an average of 2-3 readings.

A cut-off time (e.g., 10-12 seconds) is established to prevent tissue damage[13].

SNC80 or vehicle is administered via the desired route (e.g., intracerebroventricular,

intrathecal)[1][6][9].

At specific time points post-administration, the tail-flick latency is re-measured.

Data Quantification: The effect is typically expressed as the Percentage of Maximum

Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency -

Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Paw Pressure Test (Mechanical Hyperalgesia)
This test assesses mechanical sensitivity by measuring the withdrawal threshold of a paw in

response to a gradually increasing mechanical force.

Apparatus: An analgesymeter (e.g., Randall-Selitto apparatus) that applies a linearly

increasing pressure to the dorsal surface of the paw.

Procedure:
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An inflammatory agent (e.g., Prostaglandin E₂, Carrageenan) is injected into the plantar

surface of the animal's hind paw to induce hyperalgesia[4][7][14].

At the peak of inflammation, the baseline paw withdrawal threshold (in grams) is

determined.

SNC80 or vehicle is administered peripherally (intraplantar) or systemically[4][7].

The paw withdrawal threshold is measured again at various time points after drug

administration.

Data Quantification: Results are often presented as the change in paw withdrawal threshold

(Δ PWT in grams) or as a percentage reversal of hyperalgesia.

Von Frey Filament Test (Mechanical
Allodynia/Hyperalgesia)
This method is used to determine the tactile threshold for paw withdrawal, which is particularly

useful in models of chronic or neuropathic pain.

Apparatus: A set of calibrated von Frey filaments, which apply a specific bending force.

Procedure:

Animals are placed on an elevated mesh floor and allowed to acclimate[13].

A pain state is induced (e.g., with Complete Freund's Adjuvant (CFA) or nitroglycerin)[12]

[14].

Filaments of increasing stiffness are applied to the plantar surface of the hind paw until a

withdrawal response is elicited. The "up-down" method is commonly used to determine the

50% withdrawal threshold.

After establishing a post-injury baseline, SNC80 or vehicle is administered.

Withdrawal thresholds are reassessed at set intervals post-treatment.
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Data Quantification: The data is typically reported as the 50% paw withdrawal threshold (in

grams). An increase in the threshold indicates an antihyperalgesic effect.

Formalin Test (Tonic/Inflammatory Pain)
This model assesses the response to a persistent chemical stimulus and is notable for its

biphasic nature, reflecting both acute nociception and inflammatory pain mechanisms.

Procedure:

A small volume of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the

plantar surface of the hind paw[14][15].

Immediately following injection, the animal is placed in an observation chamber.

The amount of time the animal spends licking, biting, or flinching the injected paw is

recorded over time.

The response is quantified in two distinct phases: Phase 1 (early phase, 0-5 minutes post-

injection) representing direct nociceptor activation, and Phase 2 (late phase, 15-40

minutes post-injection) involving an inflammatory response[14].

SNC80 or vehicle is typically administered prior to the formalin injection.

Data Quantification: The antinociceptive effect is measured as the percentage reduction in

the total time spent in nociceptive behaviors during each phase compared to the vehicle-

treated group.

Adverse Effects and Therapeutic Limitations
Despite its efficacy in preclinical pain models, the development of SNC80 as a clinical

analgesic has been hampered by concerns over its side-effect profile. The most significant

issue is its proconvulsant activity, particularly at higher doses[8][16]. Systemic administration of

30 or 60 mg/kg of SNC80 has been shown to elicit brief seizures in rats[16]. This adverse effect

profile contrasts with traditional μ-opioid agonists like morphine, as SNC80 generally lacks

significant respiratory depression or gastrointestinal inhibition at analgesic doses[10].

Interestingly, SNC80 has been shown to enhance the antinociceptive effects of μ-opioid
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agonists without concurrently increasing their adverse effects, suggesting a potential role in

combination therapies[11].

Conclusion
(Rac)-SNC80 remains a cornerstone pharmacological tool for probing the function of the delta-

opioid system in pain modulation. Its potent antihyperalgesic effects, especially in models of

persistent inflammatory pain, highlight the therapeutic promise of targeting DORs. The

discovery of its reliance on MOR-DOR heteromers for maximal efficacy has opened new

avenues for understanding opioid receptor pharmacology. While its clinical utility is limited by a

narrow therapeutic window due to proconvulsant effects, SNC80 continues to provide

invaluable insights for the development of next-generation analgesics with improved efficacy

and safety profiles.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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